molecular formula C21H15N3O4 B3324963 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid CAS No. 201530-78-1

2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

Cat. No. B3324963
CAS RN: 201530-78-1
M. Wt: 373.4 g/mol
InChI Key: PDBKAEPAMFPDAZ-UHFFFAOYSA-N
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Description

“2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid” is a compound that has been prepared and studied for its various properties . It is related to “3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole (H2La)” and has been used in the formation of metal complexes .


Synthesis Analysis

The compound has been prepared and the crystal structure of the intermediate “2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one” has been determined . Temperature-dependent 1H NMR spectroscopic measurements of H2La indicated dynamic behavior with the equilibrium between the two asymmetric tautomers .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various methods. For instance, temperature-dependent 1H NMR spectroscopic measurements of H2La indicated dynamic behavior with the equilibrium between the two asymmetric tautomers .


Chemical Reactions Analysis

The compound has been involved in the formation of [FeIII(La)]+ (pH 2.5) and [FeIII(La)2]− (pH > 6), as verified by UV-Vis spectroscopy . Complex formation of H3Lb with Al3+ and VO2+ was investigated by 1H NMR spectroscopic titration and cyclic voltammetry .


Physical And Chemical Properties Analysis

The compound exhibits certain physical and chemical properties. For instance, pD-dependent 1H NMR spectroscopic measurements showed small but characteristic shifts in the range of 0 ≤ pD ≤ 1, indicative of a triazole nitrogen atom protonation .

Scientific Research Applications

Insecticidal Activity

This compound has been synthesized as part of a series of 3,5-bis (2-hydroxyphenyl)-1H-1,2,4-triazole derivatives in an effort to discover new molecules with good insecticidal activities . The bioassays data demonstrate that all the target compounds possess remarkable activities against broad bean aphid with the mortalities ranging from 98.12% to 100% at the concentration of 100 mg/L .

Structural Characteristics

The X-ray crystallographic and Hirshfeld surface calculation study of this compound reveal the structural characteristics and strong intermolecular interactions . This information can be useful in understanding the compound’s behavior in various applications.

Iron Chelation

The compound, also known as deferasirox, is used to reduce chronic iron overload in patients who are receiving long-term blood transfusions . It is an orally active iron chelating agent, which has been approved by the US FDA .

Protonation and Metal Complex Formation

The compound has been studied for its protonation and metal complex formation . For instance, complex formation of the compound with Al3+ and VO2+ was investigated .

Pharmaceutical Synthesis

The compound has gained significant attention for its potential use in diverse fields such as pharmaceutical synthesis . Its unique structure and properties make it a valuable component in the development of new drugs.

Organic Synthesis

The compound is also used in organic synthesis . Its unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules.

Future Directions

The compound and its related structures could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in medicinal chemistry and drug development.

properties

IUPAC Name

2-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBKAEPAMFPDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

CAS RN

201530-78-1
Record name 2-(3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-BIS(2-HYDROXYPHENYL)-1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EHE8GE9C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4.8 g of 2-(2-hydroxyphenyl)benz[e][1,3]oxazin4-one and 3.5 g of 2-hydrazinobenzoic acid are boiled under reflux for 4 h in 10 ml of ethanol. The mixture is cooled, poured onto water and extracted with ethyl acetate. The combined organic phases are dried over sodium sulfate and concentrated on a rotary evaporator. The residue is crystallized from ethyl acetate/hexane. After drying, 2-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid is obtained as colorless crystals of m.p. 132-138° C.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
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2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
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2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
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2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
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2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
Reactant of Route 6
2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

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